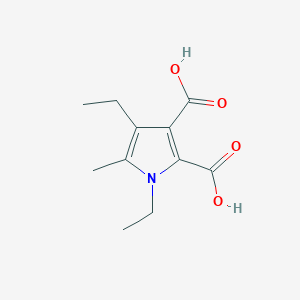

1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its two carboxylic acid groups at positions 2 and 3, and its ethyl and methyl substituents at positions 1, 4, and 5, respectively.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,4-Diethyl-5-methyl-1H-pyrrol-2,3-dicarbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Eine gängige Methode ist die Knorr-Pyrrolsynthese, bei der α-Aminoketone mit β-Ketoestern kondensiert werden. Die Reaktionsbedingungen erfordern häufig saure oder basische Katalysatoren und erhöhte Temperaturen, um den Cyclisierungsprozess zu beschleunigen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und umfasst häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und die strikte Kontrolle der Reaktionsbedingungen sind entscheidend für die Erzielung der gewünschten Produktqualität.

Analyse Chemischer Reaktionen

Reaktionstypen

1,4-Diethyl-5-methyl-1H-pyrrol-2,3-dicarbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann den Pyrrolring in stärker oxidierte Derivate umwandeln.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydropyrrolderivaten führen.

Substitution: Elektrophile Substitutionsreaktionen können am Stickstoffatom oder an den Kohlenstoffatomen des Pyrrolrings stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden oft verwendet.

Substitution: Elektrophile Reagenzien wie Halogene (z. B. Brom, Chlor) oder Sulfonylchloride können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Pyrrol-2,3-dicarbonsäurederivaten führen, während die Reduktion Dihydropyrrolderivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyrrolring einführen, was zu einer breiten Palette von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

1,4-Diethyl-5-methyl-1H-pyrrol-2,3-dicarbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterozyklischer Verbindungen.

Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen verwendet werden, die Pyrrolderivate betreffen.

Industrie: Die Verbindung kann bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 1,4-Diethyl-5-methyl-1H-pyrrol-2,3-dicarbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Carbonsäuregruppen können Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Aktivität beeinflussen. Der Pyrrolring kann an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen und deren Funktion beeinflussen. Die spezifischen Pfade, die beteiligt sind, hängen vom Kontext ab, in dem die Verbindung verwendet wird, wie z. B. Enzyminhibition oder Rezeptorbindung.

Wirkmechanismus

The mechanism of action of 1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,4-Diethyl-5-methyl-1H-pyrrol-2,4-dicarbonsäure

- 1,4-Diethyl-5-methyl-1H-pyrrol-3,5-dicarbonsäure

- 1,4-Diethyl-5-methyl-1H-pyrrol-2,3-dicarbonsäurediethylester

Einzigartigkeit

1,4-Diethyl-5-methyl-1H-pyrrol-2,3-dicarbonsäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihre chemische Reaktivität und biologische Aktivität beeinflusst. Das Vorhandensein sowohl von Ethyl- als auch von Methylgruppen, zusammen mit den Carbonsäurefunktionalitäten, bietet einen einzigartigen Satz von Eigenschaften, die in verschiedenen Anwendungen genutzt werden können.

Biologische Aktivität

1,4-Diethyl-5-methyl-1H-pyrrole-2,3-dicarboxylic acid (C11H15NO4) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.25 g/mol

- CAS Number : 53428348

- Structure : The compound features a pyrrole ring with two ethyl groups and two carboxylic acid functionalities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. Below is a summary of its biological activities based on recent studies.

Antibacterial Activity

This compound has shown significant antibacterial properties against various pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Case Study: Efficacy Against Pseudomonas aeruginosa

A recent study demonstrated that this compound significantly reduced biofilm formation and virulence factor production in Pseudomonas aeruginosa, a critical pathogen associated with cystic fibrosis. The study utilized scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) to visualize biofilm disruption and confirmed the compound's potential as a quorum sensing inhibitor .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests its potential application in treating inflammatory diseases.

Research Findings

A study evaluated the anti-inflammatory activity of various pyrrole derivatives, including this compound. The results indicated a significant reduction in cytokine levels at concentrations as low as 10 µg/mL .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. It induced apoptosis in specific cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the exact mechanisms involved.

Eigenschaften

CAS-Nummer |

91248-33-8 |

|---|---|

Molekularformel |

C11H15NO4 |

Molekulargewicht |

225.24 g/mol |

IUPAC-Name |

1,4-diethyl-5-methylpyrrole-2,3-dicarboxylic acid |

InChI |

InChI=1S/C11H15NO4/c1-4-7-6(3)12(5-2)9(11(15)16)8(7)10(13)14/h4-5H2,1-3H3,(H,13,14)(H,15,16) |

InChI-Schlüssel |

SIFGLZWVRJTNHI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N(C(=C1C(=O)O)C(=O)O)CC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.